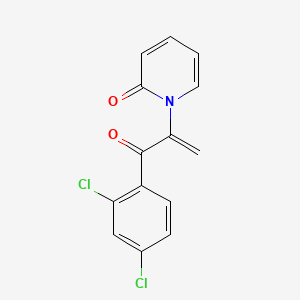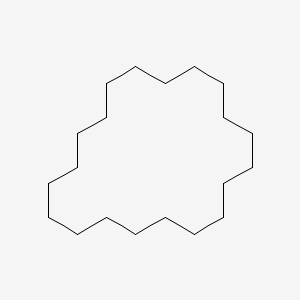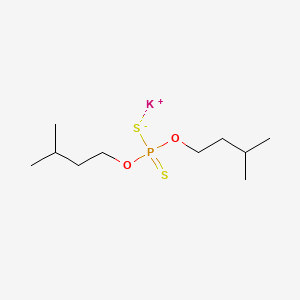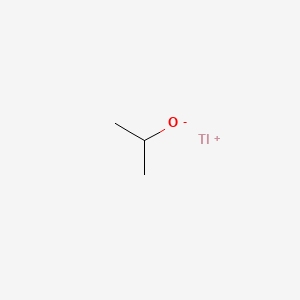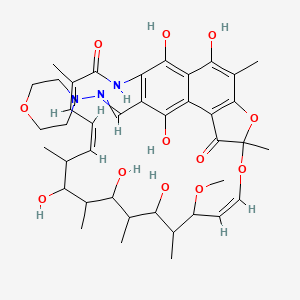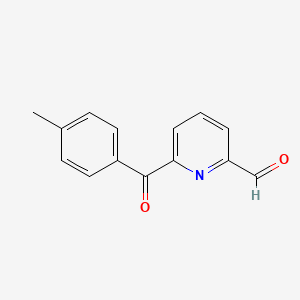
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24264 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-methylbenzoyl group at the 6-position and an aldehyde group at the 2-position . It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and 4-methylbenzoyl chloride.
Reaction: The reaction between pyridine-2-carbaldehyde and 4-methylbenzoyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Methylbenzoyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases.
Pyridine Ring: The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
類似化合物との比較
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but lacks the 4-methylbenzoyl group.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but the aldehyde group is at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure but the aldehyde group is at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is unique due to the presence of both the 4-methylbenzoyl group and the aldehyde group on the pyridine ring.
特性
CAS番号 |
94071-17-7 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
6-(4-methylbenzoyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3 |
InChIキー |
YTAHFGFCIMJWOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









